1-(5-Bromobenzofuran-7-yl)ethanone
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Overview
Description
1-(5-Bromobenzofuran-7-yl)ethanone is an organic compound with the molecular formula C10H7BrO2. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a bromine atom at the 5-position and an ethanone group at the 7-position makes this compound unique and of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromobenzofuran-7-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of benzofuran followed by acetylation. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for acetylation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromobenzofuran-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
1-(5-Bromobenzofuran-7-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Bromobenzofuran-7-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and ethanone group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .
Comparison with Similar Compounds
1-(7-Bromobenzofuran-2-yl)ethanone: Similar structure but with bromine at the 7-position.
1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethanone: Contains an additional methoxy group.
Uniqueness: 1-(5-Bromobenzofuran-7-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions in various applications. The position of the bromine atom and the ethanone group can significantly affect its chemical and biological properties .
Properties
Molecular Formula |
C10H7BrO2 |
---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
1-(5-bromo-1-benzofuran-7-yl)ethanone |
InChI |
InChI=1S/C10H7BrO2/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9/h2-5H,1H3 |
InChI Key |
LWAAJNDHHWIIAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1)Br)C=CO2 |
Origin of Product |
United States |
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